molecular formula C16H15NO5S B12619436 4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920803-48-1

4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate

Cat. No.: B12619436
CAS No.: 920803-48-1
M. Wt: 333.4 g/mol
InChI Key: OYBCJBIPFIHZDN-HNNXBMFYSA-N
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Description

4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of sulfonate esters It is characterized by the presence of a morpholinone ring attached to a phenyl group, which is further connected to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using catalytic amounts of potassium fluoride and N-fluorobenzenesulfonimide (NFSI) to facilitate the formation of the sulfonate ester .

Industrial Production Methods

Industrial production of sulfonate esters, including this compound, often involves the use of sulfonyl chlorides due to their high reactivity and commercial availability. The process may include the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents .

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The morpholinone ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of oxidized morpholinone derivatives.

    Reduction: Formation of reduced morpholinone derivatives.

    Hydrolysis: Formation of phenol and benzenesulfonic acid.

Scientific Research Applications

4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to the presence of the morpholinone ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other sulfonate esters and sulfonic acids, making it valuable for specialized applications in medicinal chemistry and materials science .

Properties

CAS No.

920803-48-1

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

[4-[(2R)-5-oxomorpholin-2-yl]phenyl] benzenesulfonate

InChI

InChI=1S/C16H15NO5S/c18-16-11-21-15(10-17-16)12-6-8-13(9-7-12)22-23(19,20)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,17,18)/t15-/m0/s1

InChI Key

OYBCJBIPFIHZDN-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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